molecular formula C10H21N5O3 B10799047 2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-2,3,4,5,7,8-hexahydro-1H-purin-6-one

2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-2,3,4,5,7,8-hexahydro-1H-purin-6-one

Cat. No.: B10799047
M. Wt: 259.31 g/mol
InChI Key: FMTGSDSPHKLWPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Penciclovir is synthesized through a multi-step process involving the condensation of guanine derivatives with appropriate side chains. The synthetic route typically involves the protection of functional groups, selective activation of specific sites, and subsequent deprotection to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of Penciclovir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product. The production is carried out in compliance with regulatory standards to ensure safety and effectiveness .

Chemical Reactions Analysis

Types of Reactions

Penciclovir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .

Major Products Formed

The major products formed from these reactions include various derivatives of Penciclovir, which may exhibit different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Penciclovir has a wide range of scientific research applications, including:

Mechanism of Action

Penciclovir exerts its antiviral effects by inhibiting viral DNA polymerase, an enzyme essential for viral DNA replication. It is selectively phosphorylated by viral thymidine kinase to its active triphosphate form, which competes with natural nucleotides for incorporation into viral DNA. This results in chain termination and inhibition of viral replication. The molecular targets include viral DNA polymerase and thymidine kinase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Penciclovir is unique in its high selectivity and low cytotoxicity, making it a preferred choice for topical treatment of herpesvirus infections. Its stability and efficacy in various formulations further enhance its therapeutic potential .

Properties

Molecular Formula

C10H21N5O3

Molecular Weight

259.31 g/mol

IUPAC Name

2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-2,3,4,5,7,8-hexahydro-1H-purin-6-one

InChI

InChI=1S/C10H21N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h6-8,10,12-13,16-17H,1-5,11H2,(H,14,18)

InChI Key

FMTGSDSPHKLWPT-UHFFFAOYSA-N

Canonical SMILES

C1NC2C(N1CCC(CO)CO)NC(NC2=O)N

Origin of Product

United States

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